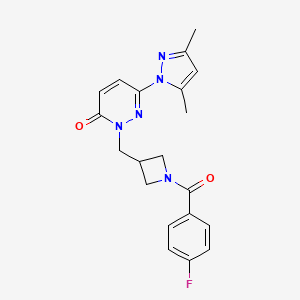

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-13-9-14(2)26(22-13)18-7-8-19(27)25(23-18)12-15-10-24(11-15)20(28)16-3-5-17(21)6-4-16/h3-9,15H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSJULGONJBVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one represents a novel class of pyridazine derivatives that have garnered attention for their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 328.36 g/mol. The structure features a pyridazine core substituted with a pyrazole moiety and a fluorobenzoyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrazole and pyridazine rings enhances its potential to act as an enzyme inhibitor.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyridazine derivatives can inhibit c-Met kinase activity, which is crucial in cancer progression. In vitro assays revealed that certain derivatives displayed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting promising anticancer properties .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities. For example, it may inhibit the activity of kinases involved in tumor growth and metastasis. The structure–activity relationship (SAR) studies indicate that modifications on the pyrazole ring can significantly affect inhibitory potency .

Neuroprotective Effects

There is emerging evidence that compounds similar to this one may possess neuroprotective properties by inhibiting protein aggregation associated with neurodegenerative diseases. This activity could be linked to their ability to modulate molecular interactions within cellular pathways critical for neuronal survival .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds:

- Cytotoxicity Studies : A series of triazolo-pyridazine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The most promising compounds exhibited IC50 values significantly lower than 10 µM, indicating strong anticancer potential .

- Kinase Inhibition : Inhibitory assays against c-Met kinase demonstrated that certain derivatives could match or exceed the potency of established inhibitors like Foretinib, showcasing their therapeutic potential in oncology .

- Structure-Activity Relationships : SAR studies highlighted the importance of specific substituents on the benzoyl group for enhancing biological activity, suggesting avenues for further optimization .

Data Tables

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibitor |

| 12e | MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibitor |

| 12e | HeLa | 2.73 ± 0.33 | c-Met kinase inhibitor |

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with three analogs from the literature:

Key Observations

Ring Size and Rigidity: The target compound’s azetidine (4-membered ring) imposes greater steric strain and rigidity compared to piperazine (6-membered ring) in and . This may enhance binding selectivity to target proteins .

Electron-Withdrawing Effects: The 4-fluorobenzoyl group in the target compound and the sulfonyl group in introduce electron-withdrawing effects, which can stabilize the molecule against metabolic degradation compared to non-fluorinated analogs like .

Biological Implications: Compound 12’s anti-inflammatory activity suggests pyridazinone derivatives with pyrazole and aromatic substituents may target inflammatory pathways (e.g., COX inhibition). The target compound’s fluorobenzoyl group could further modulate such activity .

Q & A

Q. Table 1: Example Reaction Conditions for Pyridazinone Formation

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Diketone | Hydrazine | Ethanol | 80 | 65–75 | |

| Chloropyridazinone | Pyrazole | DMF | 120 | 50–60 |

Advanced: How can reaction conditions be optimized to enhance the yield of the azetidine coupling step?

Methodological Answer:

The azetidine coupling involves nucleophilic displacement or Buchwald-Hartwig amination. Optimization strategies include:

- Catalyst Screening: Use Pd(OAc)₂/Xantphos for C–N coupling under microwave irradiation (100°C, 30 min) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates .

- Base Selection: Cs₂CO₃ outperforms K₂CO₃ in deprotonating the azetidine nitrogen .

Data Contradiction Analysis:

- Lower yields in non-polar solvents (e.g., toluene) suggest poor intermediate solubility.

- Excess ligand (e.g., Xantphos) may stabilize Pd intermediates but complicate purification .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons on the pyrazole (δ 2.2–2.5 ppm for CH₃ groups) and pyridazinone (δ 7.8–8.2 ppm for aromatic protons) .

- HRMS: Confirm molecular weight (C₂₁H₂₂FN₅O₂, expected [M+H]⁺: 420.1784) .

- X-ray Crystallography: Resolve stereochemistry of the azetidine ring (e.g., compare with Acta Cryst. data for related pyridazines) .

Q. Table 2: Key Spectral Peaks

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrazole-CH₃ | 2.25 (s, 6H) | 12.8, 14.1 |

| 4-Fluorobenzoyl | 7.45–7.60 (m) | 165.2 (C=O) |

Advanced: How to resolve discrepancies in biological activity data across assays?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Statistical Design: Use a split-plot ANOVA to account for batch effects and technical replicates (e.g., 4 replicates with 5 plants each, as in ).

- Mechanistic Studies: Perform SPR or ITC to validate target binding affinity and rule off-target effects .

Case Study:

If IC₅₀ values vary between enzyme inhibition and cell-based assays, assess membrane permeability via logP measurements (e.g., HPLC-derived partition coefficients) .

Basic: What purification methods are effective for isolating intermediates with high hydrophobicity?

Methodological Answer:

- Flash Chromatography: Use gradient elution (hexane → ethyl acetate) for azetidine intermediates .

- Recrystallization: Dissolve crude product in hot acetonitrile and cool slowly to −20°C .

- HPLC Prep: Apply reverse-phase C18 columns with 0.1% TFA in water/acetonitrile for polar derivatives .

Critical Note:

- Hydrophobic impurities (e.g., unreacted fluorobenzoyl chloride) may co-elute; pre-purify via acid-base extraction .

Advanced: How to design computational models to predict the compound’s interaction with kinase targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding poses in ATP pockets. Compare with co-crystallized ligands (e.g., PDB: 3POZ) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with hinge regions (e.g., pyridazinone O interacting with Lys68) .

- QSAR Analysis: Derive electronic descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects with inhibitory activity .

Validation:

- Cross-validate predictions with experimental IC₅₀ data from kinase profiling panels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.